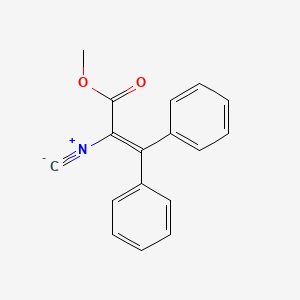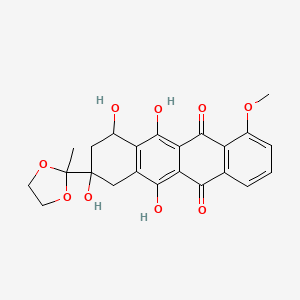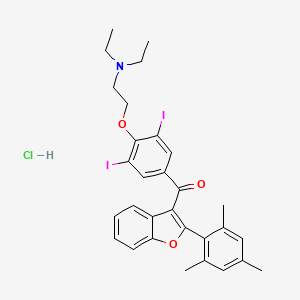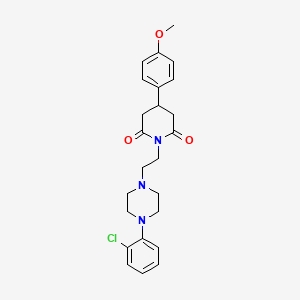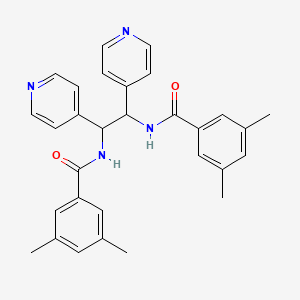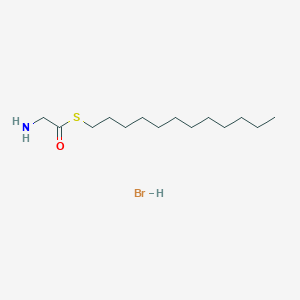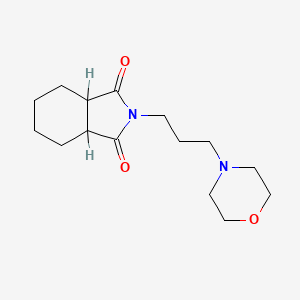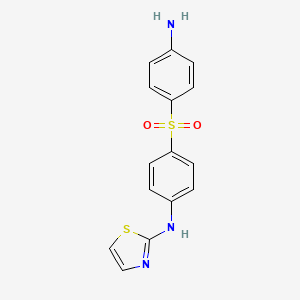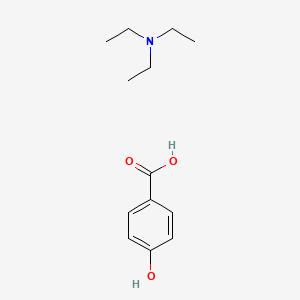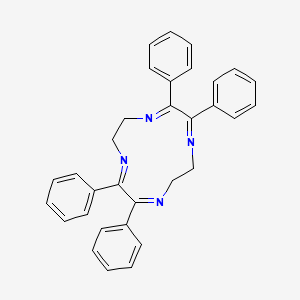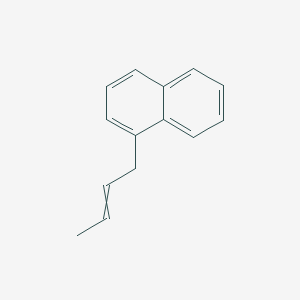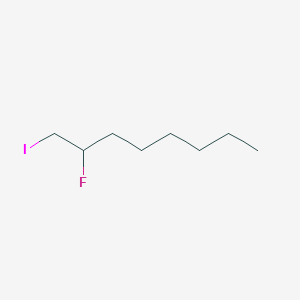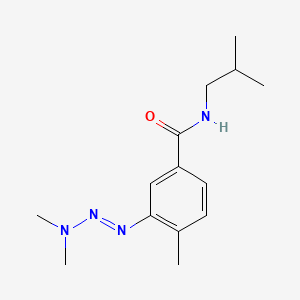
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol: is a complex organic compound with the molecular formula C24H16O2 and a molecular weight of 336.38 g/mol This compound is known for its intricate structure, which includes multiple aromatic rings and hydroxyl groups
Méthodes De Préparation
The synthesis of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves several steps, typically starting with the formation of the core aromatic structure. This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by cyclization. The hydroxyl groups are then introduced through specific hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Research has investigated its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aromatic rings can also interact with cellular membranes and other hydrophobic environments, influencing the compound’s distribution and effects within biological systems .
Comparaison Avec Des Composés Similaires
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol can be compared with other similar compounds, such as:
- trans-Benz(a,e)fluoranthene-12,13-dihydrodiol
- Dibenz(a,e)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- trans-12,13-Dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene
These compounds share similar structural features but differ in the specific arrangement of their aromatic rings and hydroxyl groups. The uniqueness of this compound lies in its specific configuration and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
74339-98-3 |
|---|---|
Formule moléculaire |
C24H16O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(12S,13S)-hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9(14),10,15,17,19,21-undecaene-12,13-diol |
InChI |
InChI=1S/C24H16O2/c25-21-10-9-17-20(24(21)26)12-19-14-6-2-1-5-13(14)11-18-15-7-3-4-8-16(15)22(17)23(18)19/h1-12,21,24-26H/t21-,24-/m0/s1 |
Clé InChI |
FWXWCFAETRJJCO-URXFXBBRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=C[C@@H]([C@H]6O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=CC(C6O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


